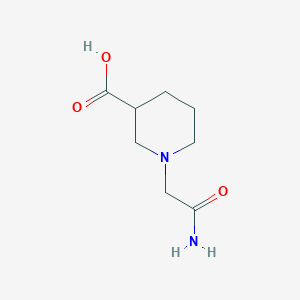

Ácido 1-(2-Amino-2-oxoethyl)piperidina-3-carboxílico

Descripción general

Descripción

“1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid” is a compound with the empirical formula C8H16N2O4 . It is a solid substance and is a part of a class of compounds known as piperidines .

Synthesis Analysis

The synthesis of this compound and its derivatives has been studied in the context of anticonvulsant activity . The Schiff bases of 1-(2-Aminoethyl)piperidine-3-carboxylic acid were synthesized and characterized . The synthesis involved intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular weight of “1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid” is 204.22 . The SMILES string representation of the molecule is O.NC(=O)CN1CCC(CC1)C(O)=O .Physical and Chemical Properties Analysis

The compound is a solid substance . It has an empirical formula of C8H16N2O4 and a molecular weight of 204.22 .Aplicaciones Científicas De Investigación

Química Medicinal: Propiedades Anticonvulsivas

En química medicinal, este compuesto se ha utilizado en la síntesis de nuevas bases de Schiff caracterizadas por su actividad anticonvulsiva . Estos derivados han mostrado promesa en cruzar la barrera hematoencefálica y exhiben potencial como nuevos agentes terapéuticos para el tratamiento de la epilepsia, abordando la necesidad de medicamentos con mejor eficacia y tolerabilidad.

Farmacología: Interacción con el Transportador GABA

Farmacológicamente, los derivados del ácido 1-(2-Amino-2-oxoethyl)piperidina-3-carboxílico se han evaluado por su interacción con el transportador GABA humano 1 (GAT1) . Los estudios de acoplamiento molecular sugieren que estos compuestos pueden unirse de manera efectiva dentro del bolsillo activo de GAT1, lo cual es significativo para el desarrollo de tratamientos para trastornos neurológicos.

Bioquímica: Inhibición Enzimática

En bioquímica, se sabe que el núcleo de piperidina, que es parte de la estructura de este compuesto, juega un papel en la inhibición enzimática . Esto es crucial para el desarrollo de fármacos que se dirigen a vías metabólicas específicas, lo que podría conducir a nuevos tratamientos para enfermedades en las que la regulación enzimática es una estrategia terapéutica.

Química Orgánica: Síntesis de Derivados de Piperidina

Los químicos orgánicos han explorado el uso de este compuesto como reactivo para la síntesis de varios derivados de piperidina . Estos derivados son valiosos por sus amplias aplicaciones en la creación de productos farmacéuticos, incluidos los inhibidores y agonistas para diferentes objetivos biológicos.

Ingeniería Química: Optimización de Procesos

En ingeniería química, los derivados del compuesto se utilizan para optimizar los procesos de síntesis, como la funcionalización de una sola olla de intermediarios insaturados . Esta optimización es clave para desarrollar métodos de producción a escala industrial más eficientes y rentables para productos farmacéuticos.

Direcciones Futuras

Piperidines, including “1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Mecanismo De Acción

Target of Action

Similar compounds have been associated with the inhibition of gaba (γ-aminobutyric acid) uptake . GABA is the main inhibitory neurotransmitter in the brain of mammals and plays a considerable role in the pathogenesis of epilepsy .

Mode of Action

It can be inferred that the compound might interact with its targets, possibly gaba transporters, to inhibit the uptake of gaba, thereby increasing the concentration of gaba in the brain .

Biochemical Pathways

By inhibiting the uptake of gaba, the compound could potentially affect the gabaergic neurotransmission pathway . This could lead to an increase in inhibitory signals in the brain, which could have downstream effects on neuronal excitability and seizure activity.

Pharmacokinetics

Similar compounds have been evaluated for in vitro blood-brain barrier (bbb) permeability , which is a crucial factor in determining the bioavailability of a compound in the brain.

Result of Action

By potentially increasing the concentration of gaba in the brain, the compound could decrease neuronal excitability and reduce seizure activity .

Análisis Bioquímico

Biochemical Properties

1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with gamma-aminobutyric acid (GABA) transporters, which are crucial for neurotransmission in the brain . The nature of these interactions often involves binding to active sites on enzymes or receptors, thereby modulating their activity. This compound’s ability to influence such critical biochemical pathways underscores its potential therapeutic applications.

Cellular Effects

The effects of 1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can cross the blood-brain barrier and affect neuronal cells by interacting with GABA transporters . This interaction can lead to changes in neurotransmitter levels, impacting cell signaling and gene expression. Additionally, its effects on cellular metabolism can alter the energy balance within cells, influencing various metabolic pathways.

Molecular Mechanism

At the molecular level, 1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as GABA transporters, inhibiting or activating their function . This binding can lead to changes in the transporter’s conformation, affecting its ability to transport neurotransmitters across cell membranes. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions highlight the compound’s potential as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function, emphasizing the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of 1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating neurotransmitter levels and improving neurological function . At higher doses, it can cause toxic or adverse effects, such as neurotoxicity or metabolic disturbances. Understanding the dosage thresholds and the compound’s safety profile is essential for its potential therapeutic applications.

Metabolic Pathways

1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of metabolites within cells. For instance, its interaction with GABA transporters can influence the levels of gamma-aminobutyric acid and other related metabolites, impacting overall neurotransmitter balance.

Transport and Distribution

The transport and distribution of 1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, its ability to cross the blood-brain barrier and interact with neuronal cells highlights its potential for targeting central nervous system disorders.

Subcellular Localization

The subcellular localization of 1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within cells, affecting its activity and function. Understanding its subcellular localization is crucial for elucidating its mechanisms of action and potential therapeutic applications.

Propiedades

IUPAC Name |

1-(2-amino-2-oxoethyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c9-7(11)5-10-3-1-2-6(4-10)8(12)13/h6H,1-5H2,(H2,9,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQYDPAMZRKIGBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

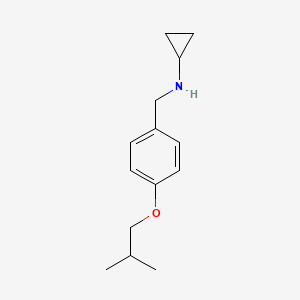

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B1452607.png)

![2-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B1452615.png)

![1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]isoindoline-5-carboxylic acid](/img/structure/B1452617.png)

![3-[(1-Phenylethyl)amino]propanamide](/img/structure/B1452621.png)

![Potassium tert-butyl N-[2-(trifluoroboranuidyl)ethyl]carbamate](/img/structure/B1452622.png)